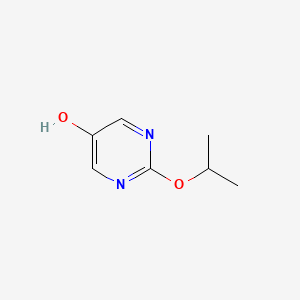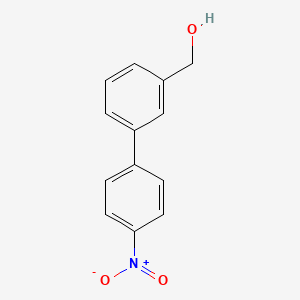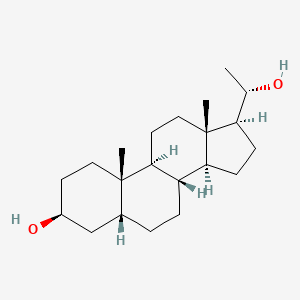
(3beta,5beta)-Pregnane-3,20-diol
Overview
Description
(3beta,5beta)-Pregnane-3,20-diol, also known as Pregnanediol, is a naturally occurring steroid hormone and a metabolite of progesterone. It is a key intermediate in the biosynthesis of other steroids, including progesterone, androstenedione, and cortisol. Pregnanediol is produced in the adrenal glands, testes, and ovaries and is involved in a variety of physiological processes. It has been studied for its potential therapeutic applications in a variety of conditions, including infertility, depression, and anxiety.
Scientific Research Applications
Metabolic Studies
A synthesis of 3beta-hydroxy-5alpha-[11,11-2H2]pregn-16-en-20-one and 5alpha-[3alpha,11,11,20beta-2H4]pregnane-3beta,20alpha-diol, both related to (3beta,5beta)-Pregnane-3,20-diol, was reported for metabolic studies in humans. This involved the synthesis of specifically deuterium-labelled pregnanolone and pregnanediol sulphates, highlighting their importance in human metabolic research (Baillie, Sjövall, & Herz, 1975).
Neuroactive Steroid Research
Studies have indicated the significance of neuroactive pregnanolone isomers, including this compound, during pregnancy. These studies analyzed the changing ratios of these isomers throughout pregnancy, providing insights into their role in parturition and pregnancy maintenance (Pařízek et al., 2005).
Uterine Metabolism
Research on the metabolism of progesterone in the rabbit uterus identified metabolites including 3beta-hydroxy-5alpha-pregnan-20-one and 5alpha-pregnane-3beta,20alpha-diol, which are structurally related to this compound. This study contributed to understanding the role of these compounds in uterine metabolism (Verma & Laumas, 1976).
Role in CNS Function
The conversion of progesterone to 5beta-pregnane-3,20-dione by brain tissue, as described in a study, suggests the potential involvement of pregnane compounds in the regulation of the central nervous system. This research provides insights into how such steroids may influence CNS function (Kawahara, Berman, & Green, 1975).
Plant Biochemistry
Research on pregnanes in Digitalis lanata cell cultures, including the study of various pregnanes and their effects on cardenolide accumulation, highlights the relevance of pregnanes in plant biochemistry and pharmacology (Haussmann et al., 1997).
Mechanism of Action
Target of Action
The primary targets of (3beta,5beta)-Pregnane-3,20-diol are the integrins, specifically the αVβ1, αVβ3, and αVβ5 integrins . Integrins are a large family of adhesion molecules that mediate cell-cell and cell-extracellular matrix interactions . They play a crucial role in various cellular processes, including cell adhesion, migration, and signal transduction .
Mode of Action
This compound interacts with its targets, the integrins, to mediate various cellular processes. The compound’s interaction with these integrins can lead to changes in cell adhesion, migration, and signal transduction . For instance, the αVβ1 integrin is thought to play a significant role in cell adhesion, while the αVβ3 and αVβ5 integrins are primarily involved in cell migration .
Biochemical Pathways
The compound affects the enzymatic reaction catalyzed by 3beta-hydroxy-5beta-steroid dehydrogenase . This enzyme catalyzes the conversion of 3beta-hydroxy-5beta-pregnane-20-one to 5beta-pregnan-3,20-dione, with NADP+ as a co-factor . Thus, this compound can influence the levels of these steroids and the redox state of the cell.
Pharmacokinetics
As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with integrins. By binding to these integrins, the compound can influence cell adhesion, migration, and signal transduction, thereby affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other molecules in the cellular environment, such as other steroids or signaling molecules. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
The (3beta,5beta)-Pregnane-3,20-diol interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase . This enzyme is responsible for the oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids, thus catalyzing an essential step in the formation of all classes of active steroid hormones .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of 3β-HSD gene expression, which involves multiple signal transduction pathways activated by several growth factors, steroids, and cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the chemical reaction catalyzed by 3beta-hydroxy-5beta-steroid dehydrogenase .
Metabolic Pathways
This compound is involved in the metabolic pathways that involve the 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase . This enzyme interacts with this compound in the process of oxidation and isomerization of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids .
properties
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-HUTKLZKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724229 | |
| Record name | (3beta,5beta)-Pregnane-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80-90-0 | |
| Record name | (3beta,5beta)-Pregnane-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




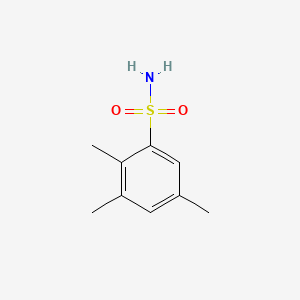
![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)
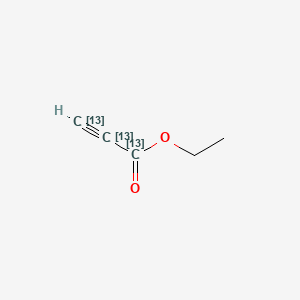


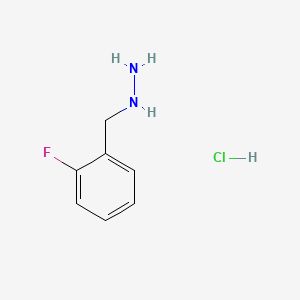
![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)
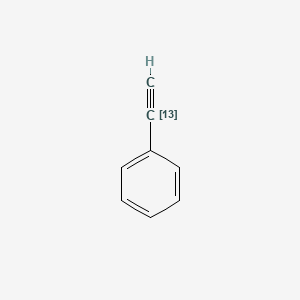


![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
